{[1-(4-Chlorophenyl)ethylidene]amino}urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetophenone semicarbazone typically involves the condensation reaction of 4’-chloroacetophenone with semicarbazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, and a solvent like methanol . The reaction mixture is heated to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods: Industrial production of 4’-chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from ketones and semicarbazides.
Substitution Reactions: Halogen substitution reactions involving the chloro group.
Common Reagents and Conditions:
Condensation Reactions: Semicarbazide, glacial acetic acid, methanol.
Substitution Reactions: Bromine, acetic acid.
Major Products:
Condensation Reactions: Formation of semicarbazone derivatives.
Substitution Reactions: Formation of bromo-substituted acetophenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Evaluated for its antibacterial and antifungal activities.
Medicine: Investigated for its anticonvulsant and antidepressant properties.
Industry: Utilized in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 4’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter levels and inhibit seizure activity . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- Acetophenone semicarbazone: Lacks the chloro substituent, resulting in different reactivity and biological activity .
- 4’-Bromoacetophenone semicarbazone: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior .
- 4’-Nitroacetophenone semicarbazone: Contains a nitro group, which significantly alters its chemical and biological properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQPAZCFBJKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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